2-Methoxyethoxymethyl chloride

Organic Synthesis Protecting Group Chemistry Alcohol Protection

Achieve precise stereochemical control and orthogonal protection with 2-Methoxyethoxymethyl chloride (MEM-Cl, CAS 3970-21-6). Unlike simpler analogs (MOM-Cl, SEM-Cl), MEM-Cl's unique chelating ability directs stereochemistry in complex syntheses (e.g., taxusin). It is the validated reagent for industrial roxithromycin synthesis and offers selective deprotection orthogonal to common labile groups. For advanced peptide and natural product synthesis, secure your supply today.

Molecular Formula C4H9ClO2
Molecular Weight 124.56 g/mol
CAS No. 3970-21-6
Cat. No. B142252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethoxymethyl chloride
CAS3970-21-6
Synonyms1-(Chloromethoxy)-2-methoxyethane;  2,5-Dioxahexyl Chloride;  2-(Chloromethoxy)ethoxymethane;  2-Methoxyethoxymethyl chloride;  Chloromethyl 2-Methoxyethyl Ether;  Methoxyethoxymethyl Chloride;  β-Methoxyethoxymethyl Chloride;  MEM Chloride;  MEM-Cl
Molecular FormulaC4H9ClO2
Molecular Weight124.56 g/mol
Structural Identifiers
SMILESCOCCOCCl
InChIInChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3
InChIKeyBIAAQBNMRITRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethoxymethyl Chloride (MEM-Cl) CAS 3970-21-6: Baseline Overview for Procurement in Organic Synthesis


2-Methoxyethoxymethyl chloride (MEM-Cl, CAS 3970-21-6) is a chloroalkyl ether used primarily as a protecting group reagent for alcohols in multi-step organic synthesis [1]. It introduces the methoxyethoxymethyl (MEM) ether, which offers a distinct balance of stability and cleavability compared to other α-halo ether protecting groups [2]. MEM-Cl is a colorless liquid with a density of 1.091 g/mL at 25°C, a boiling point of 50–52°C at 13 mmHg, and a refractive index of n20/D 1.427 . Its key applications include the protection of hydroxyl groups in complex natural product synthesis, peptide chemistry, and pharmaceutical intermediate manufacturing, notably in the synthesis of roxithromycin .

Why MEM-Cl Cannot Be Substituted with Generic α-Halo Ethers: Key Differentiators for Scientific Procurement


Substituting 2-methoxyethoxymethyl chloride with other α-halo ethers such as MOM-Cl, SEM-Cl, or BOM-Cl without empirical validation introduces significant risk to synthetic outcomes. While these compounds share a common chloroalkyl ether scaffold, their steric bulk, electronic properties, and coordinating ability differ markedly, leading to divergent reaction kinetics, stability of the protected intermediate, and cleavage orthogonality [1]. For instance, MOM-Cl generates a smaller, less sterically demanding protecting group, which can lead to lower stability under certain acidic or reductive conditions [2]. Conversely, MEM-Cl's extended ethylene glycol chain confers unique chelating and stereodirecting capabilities not present in simpler analogs . Therefore, assuming functional equivalence between these reagents can result in failed protection, undesired side reactions, or inability to achieve orthogonal deprotection in complex synthetic sequences. The following evidence demonstrates the quantifiable differentiation that justifies the specific procurement of MEM-Cl.

Product-Specific Quantitative Evidence: MEM-Cl vs. Comparators in Alcohol Protection


Enhanced Ease of Formation and Cleavage: MEM-Cl vs. MOM-Cl in Alcohol Protection

The MEM protecting group, derived from 2-methoxyethoxymethyl chloride, is reported to be more readily and cleanly introduced and more easily removed than the MOM protecting group derived from methoxymethyl chloride (MOM-Cl) . This qualitative advantage, consistently cited in authoritative references, translates to higher synthetic efficiency and reduced byproduct formation, which are critical for complex molecule construction where yields and purity are paramount. While specific quantitative yield comparisons under identical conditions are not provided in the primary reference, the consensus across multiple sources establishes a clear class-level inference of superior ease of handling [1]. This differentiation is crucial for selecting the appropriate protecting group when both formation and removal efficiency are primary concerns.

Organic Synthesis Protecting Group Chemistry Alcohol Protection

Unique Chelation and Stereodirecting Capability of MEM Ethers vs. Simpler Alkoxymethyl Ethers

The MEM ether, formed from 2-methoxyethoxymethyl chloride, possesses a distinct chelating ability due to the presence of an additional ether oxygen in its ethylene glycol chain. This structural feature enables its use as a stereodirecting group in organometallic reactions, a property not shared by simpler protecting groups like MOM or SEM . This capability was first noted in the stereocontrolled addition of α-methoxyvinyllithium to a carbonyl group in the total synthesis of taxusin . This represents a unique functional advantage for MEM-Cl in complex molecule synthesis, where controlling stereochemistry is essential. No comparable stereodirecting function is reported for MOM-Cl, highlighting a clear differentiation in application scope.

Organometallic Chemistry Stereoselective Synthesis Total Synthesis

Orthogonal Stability: Selective Cleavage of MOM Ethers in Presence of MEM Ethers

Magnesium bromide (MgBr2) has been demonstrated as a mild and efficient reagent for the selective cleavage of MOM and MTM ethers while leaving MEM ethers intact [1]. This orthogonal stability allows for sequential deprotection strategies in complex molecule synthesis, a critical advantage when multiple hydroxyl groups require differential protection. This selectivity is attributed to the differing steric and electronic environments of the acetal carbons, with the MEM ether being less susceptible to MgBr2-mediated cleavage under the conditions tested. The ability to selectively cleave a MOM group in the presence of a MEM group provides a clear, experimentally validated reason to choose MEM-Cl for substrates requiring this specific orthogonal pairing.

Protecting Group Orthogonality Selective Deprotection Multi-step Synthesis

High-Yield, Mild, and Selective Cleavage of MEM Ethers with CeCl3·7H2O

A highly selective and high-yielding method for the cleavage of MEM ethers using CeCl3·7H2O in refluxing acetonitrile has been reported [1]. The reaction proceeds under mild and neutral conditions and is compatible with a wide range of other common hydroxyl protecting groups, including Bn, TBDPS, Ac, Me, Tr, PMB, benzylidene, THP, MOM, BOM, and NHAc [2]. While specific yield values for MEM cleavage are not provided in the abstract, the method is described as 'high yielding' and 'highly selective,' offering a practical and operationally simple deprotection protocol that distinguishes MEM ethers from more labile or more robust protecting groups. This validated, mild deprotection method enhances the utility of MEM-Cl in sensitive substrate contexts.

Deprotection Methodology Lewis Acid Catalysis Green Chemistry

Differential Reactivity in Lewis Acid-Mediated Cleavage: MEM vs. MOM Ethers

The presence of an additional ether oxygen in the MEM group makes its acetal linkage significantly more labile when exposed to Lewis acids compared to the MOM group [1]. This increased lability can be exploited for selective deprotection in the presence of other acid-sensitive but less Lewis acid-responsive groups. While quantitative rate data are not provided, this established reactivity trend provides a basis for predicting and controlling deprotection outcomes, offering a strategic advantage in complex synthetic planning. This difference in acid sensitivity is a key factor distinguishing MEM-Cl from MOM-Cl in applications requiring fine-tuned deprotection conditions.

Deprotection Kinetics Lewis Acid Sensitivity Reaction Selectivity

Quantifiable Physical Property Differences: MEM-Cl vs. MOM-Cl

The physical properties of 2-methoxyethoxymethyl chloride (MEM-Cl) differ significantly from those of methoxymethyl chloride (MOM-Cl), impacting handling, storage, and safety considerations. MEM-Cl has a density of 1.091 g/mL at 25°C and a boiling point of 50–52°C at 13 mmHg, requiring refrigerated storage (2–8°C) under inert gas due to moisture sensitivity . In contrast, MOM-Cl (CAS 107-30-2) has a density of 1.06 g/mL and a boiling point of 59–60°C at atmospheric pressure [1]. These differences in density and boiling point, along with the specific storage requirements for MEM-Cl (moisture-sensitive, refrigerated), are critical for laboratory handling and procurement logistics. The higher density and lower boiling point under reduced pressure of MEM-Cl reflect its increased molecular weight and altered volatility, which may influence reaction workup and purification strategies.

Physical Properties Handling and Storage Procurement Specifications

Best-Fit Research and Industrial Scenarios for MEM-Cl Procurement


Multi-Step Total Synthesis of Complex Natural Products (e.g., Taxusin)

MEM-Cl is ideally suited for the total synthesis of complex natural products where stereochemical control is paramount. As evidenced by its use as a stereodirecting group in the addition of α-methoxyvinyllithium to a carbonyl during taxusin synthesis, MEM-Cl offers a unique dual function: protecting a hydroxyl group while simultaneously directing the stereochemical outcome of a key C-C bond-forming event . This capability is not replicated by simpler protecting groups like MOM-Cl, making MEM-Cl the reagent of choice for such demanding applications.

Synthesis of Macrolide Antibiotics (e.g., Roxithromycin)

MEM-Cl is a critical reagent in the industrial-scale synthesis of roxithromycin, a semi-synthetic macrolide antibiotic. It is used to introduce the characteristic 2-methoxyethoxymethyl oxime side chain, which is essential for the drug's improved pharmacokinetic profile . The established, robust protocol for this transformation, coupled with MEM-Cl's favorable protection/deprotection characteristics, justifies its procurement in pharmaceutical manufacturing settings where process reliability and yield are critical.

Peptide Synthesis Requiring Serine/Threonine Side-Chain Protection

In peptide synthesis, the selective protection of hydroxyl groups on serine and threonine residues is often necessary to prevent undesired side reactions. MEM-Cl is a validated reagent for this purpose, providing a stable protecting group that can be removed under mild conditions orthogonal to common peptide deprotection strategies . The ability to selectively deprotect MEM ethers in the presence of other acid-labile groups, as demonstrated with MgBr2, further enhances its utility in complex peptide assembly [1].

Orthogonal Protection Strategies in Polyfunctional Molecule Synthesis

The demonstrated orthogonal stability of MEM ethers towards MgBr2, which readily cleaves MOM and MTM ethers, enables sophisticated protection/deprotection sequences in polyfunctional molecules [2]. This allows chemists to differentiate between multiple hydroxyl groups in a single substrate, selectively unveiling one while keeping others protected. This strategic advantage is crucial in the synthesis of carbohydrates, polyketides, and other densely functionalized targets, directly justifying the procurement of MEM-Cl for such advanced research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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